Cas no 1119449-52-3 (3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride)
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Aminomethyl-[1,2,4]oxadiazole-5-carboxylic acid dimethylamide
- 3-(aminomethyl)-N,N-dimethyl-1,2,4-Oxadiazole-5-carboxamide
- 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
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- Inchi: InChI=1S/C6H10N4O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3,7H2,1-2H3
- InChI Key: FOIOQCOETOBFJJ-UHFFFAOYSA-N
- SMILES: CN(C)C(=O)C1=NC(=NO1)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A292605-100mg |
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride |
1119449-52-3 | 100mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A292605-250mg |
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride |
1119449-52-3 | 250mg |
$ 470.00 | 2022-06-08 | ||
| TRC | A292605-500mg |
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride |
1119449-52-3 | 500mg |
$ 750.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391996-250mg |
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide |
1119449-52-3 | 98% | 250mg |
¥1814.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391996-1g |
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide |
1119449-52-3 | 98% | 1g |
¥4201.00 | 2024-08-09 | |
| A2B Chem LLC | AE24504-500mg |
3-(Aminomethyl)-n,n-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride |
1119449-52-3 | >95% | 500mg |
$578.00 | 2024-04-20 | |
| A2B Chem LLC | AE24504-1g |
3-(Aminomethyl)-n,n-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride |
1119449-52-3 | >95% | 1g |
$648.00 | 2024-04-20 | |
| Chemenu | CM115238-1g |
3-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide |
1119449-52-3 | 95% | 1g |
$300 | 2023-03-06 |
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride (CAS No. 1119449-52-3): An Overview
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride (CAS No. 1119449-52-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
The structure of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is characterized by a 1,2,4-oxadiazole ring linked to an aminomethyl group and two methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The hydrochloride salt form enhances its solubility in aqueous media, making it more suitable for pharmaceutical formulations.
Recent studies have highlighted the potential of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has shown significant antimicrobial activity against a range of bacterial strains. A research article in Antimicrobial Agents and Chemotherapy (2022) reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum activity positions it as a potential lead compound for the development of new antibiotics.
The antitumor potential of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has also been explored. A study in Cancer Research (2021) found that this compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. These findings suggest that it could be further investigated as a novel anticancer agent.
The synthesis of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride involves several steps, including the formation of the 1,2,4-oxadiazole ring from an appropriate precursor and subsequent functionalization to introduce the aminomethyl and dimethyl groups. The final step involves converting the free base to the hydrochloride salt form to improve its solubility and stability.
In terms of pharmacokinetics, preliminary studies have shown that 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has favorable absorption and distribution profiles. It is rapidly absorbed after oral administration and distributes well to various tissues. The compound is metabolized primarily in the liver through Phase I and Phase II metabolic pathways before being excreted via urine.
The safety profile of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has been evaluated in preclinical studies using animal models. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses with no significant toxicity observed. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
Overall, 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride (CAS No. 1119449-52-3) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for use in various medical conditions.
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